molecular formula C8H6BF3KN B6260404 potassium [(3-cyanophenyl)methyl]trifluoroboranuide CAS No. 2126821-82-5

potassium [(3-cyanophenyl)methyl]trifluoroboranuide

Cat. No.: B6260404
CAS No.: 2126821-82-5
M. Wt: 223
InChI Key:
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Description

Potassium [(3-cyanophenyl)methyl]trifluoroboranuide is a special class of organoboron reagents . It offers several advantages over the corresponding boronic acids and esters as they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Synthesis Analysis

Potassium trifluoroborates have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . These organoboron reagents have inherent limitations including: boronic acids are often difficult to purify and have uncertain stoichiometry; the boronate esters lack atom-economy and thus detract market value; and boranes are limited by their hydroboration method of preparation, are air-sensitive, and lack functional-group compatibility .


Molecular Structure Analysis

The molecular formula of this compound is C7H4BF3KN . Its molecular weight is 209.02 g/mol .


Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its melting point ranges from 196°C to 200°C .

Mechanism of Action

While specific information on the mechanism of action for potassium [(3-cyanophenyl)methyl]trifluoroboranuide was not found, potassium trifluoroborates in general are known to be used in Suzuki–Miyaura-type reactions .

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Potassium trifluoroborates, including potassium [(3-cyanophenyl)methyl]trifluoroboranuide, are expected to continue playing a significant role in Suzuki–Miyaura-type reactions . Their stability and compliance with strong oxidative conditions make them an attractive choice for future research and applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for potassium [(3-cyanophenyl)methyl]trifluoroboranuide involves the reaction of 3-cyanobenzyl chloride with potassium trifluoroboride followed by treatment with potassium hydroxide.", "Starting Materials": [ "3-cyanobenzyl chloride", "potassium trifluoroboride", "potassium hydroxide", "anhydrous tetrahydrofuran", "diethyl ether" ], "Reaction": [ "Dissolve 3-cyanobenzyl chloride in anhydrous tetrahydrofuran.", "Add potassium trifluoroboride to the solution and stir for 2 hours at room temperature.", "Add diethyl ether to the reaction mixture and filter the precipitated product.", "Wash the product with diethyl ether and dry under vacuum.", "Dissolve the product in anhydrous tetrahydrofuran.", "Add potassium hydroxide to the solution and stir for 2 hours at room temperature.", "Filter the precipitated product and wash with diethyl ether.", "Dry the product under vacuum to obtain potassium [(3-cyanophenyl)methyl]trifluoroboranuide." ] }

CAS No.

2126821-82-5

Molecular Formula

C8H6BF3KN

Molecular Weight

223

Purity

95

Origin of Product

United States

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